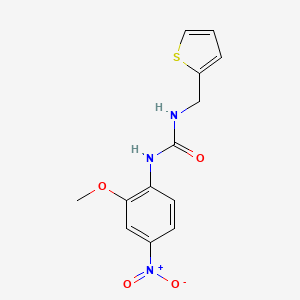
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea, also known as MNTX, is a chemical compound that has been widely used in scientific research. MNTX is a potent and selective antagonist of the mu-opioid receptor, which is the primary target for most clinically used opioid analgesics.
Mecanismo De Acción
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea is a selective antagonist of the mu-opioid receptor. It binds to the receptor and blocks the binding of endogenous opioids such as endorphins, enkephalins, and dynorphins. By blocking the mu-opioid receptor, N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea prevents the activation of downstream signaling pathways that are responsible for the analgesic, euphoric, and addictive effects of opioids.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of acute and chronic pain. N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has also been shown to reduce the rewarding effects of opioids in animal models of addiction. Furthermore, N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has been shown to have a low potential for abuse and dependence, which makes it a promising alternative to traditional opioid analgesics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has several advantages for lab experiments. It is a highly selective antagonist of the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea also has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea is also relatively unstable in solution, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea. One area of research is the development of new opioid analgesics that are based on the structure of N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea. These new compounds could have improved safety and efficacy profiles compared to traditional opioid analgesics. Another area of research is the investigation of the role of mu-opioid receptors in various disease states, such as cancer, depression, and anxiety. Finally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea and its effects on various physiological and pathological processes.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has been extensively used in scientific research to study the mu-opioid receptor system. It has been used to investigate the role of mu-opioid receptors in pain perception, addiction, and reward. N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has also been used to study the pharmacokinetics and pharmacodynamics of opioid analgesics. Furthermore, N-(2-methoxy-4-nitrophenyl)-N'-(2-thienylmethyl)urea has been used to develop new opioid analgesics with improved safety and efficacy profiles.
Propiedades
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-12-7-9(16(18)19)4-5-11(12)15-13(17)14-8-10-3-2-6-21-10/h2-7H,8H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPINGKFLKGMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-4-nitrophenyl)-3-(thiophen-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B4114736.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4114750.png)
![2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4114753.png)
![2-[5-(3,4-dimethoxyphenyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B4114754.png)
![N-(2,3-dichlorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4114759.png)
![N-(1-{[(3-ethylphenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B4114766.png)

![dimethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4114772.png)
![dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4114778.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4114781.png)
![2-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B4114796.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4114800.png)
![ethyl 3-[4-methyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4114805.png)
![methyl 4-[6,7-dimethyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4114814.png)